3-Bromocinnolin-4-amine
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Overview
Description
3-Bromocinnolin-4-amine is an organic compound with the molecular formula C8H6BrN3. It is a derivative of cinnoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 3-position and an amino group at the 4-position makes this compound unique and of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromocinnolin-4-amine typically involves the bromination of cinnoline derivatives followed by amination. One common method is the bromination of cinnoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 3-bromocinnoline is then subjected to amination using ammonia or an amine source under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions is crucial to achieving high efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-Bromocinnolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield hydroxyl or alkyl derivatives, while oxidation can produce corresponding oxides or quinones.
Scientific Research Applications
3-Bromocinnolin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-Bromocinnolin-4-amine involves its interaction with specific molecular targets and pathways. The amino group at the 4-position can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromoquinolin-6-amine: Similar in structure but with a different position of the amino group.
3-Bromopyridine-4-amine: A simpler analog with a pyridine ring instead of a cinnoline ring.
3-Bromo-4-aminobenzene: Lacks the heterocyclic structure but has similar functional groups .
Uniqueness
3-Bromocinnolin-4-amine is unique due to its specific substitution pattern on the cinnoline ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H6BrN3 |
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Molecular Weight |
224.06 g/mol |
IUPAC Name |
3-bromocinnolin-4-amine |
InChI |
InChI=1S/C8H6BrN3/c9-8-7(10)5-3-1-2-4-6(5)11-12-8/h1-4H,(H2,10,11) |
InChI Key |
HXBNCLQEWIJLCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N=N2)Br)N |
Origin of Product |
United States |
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